2-Fluoroadamantane

Descripción general

Descripción

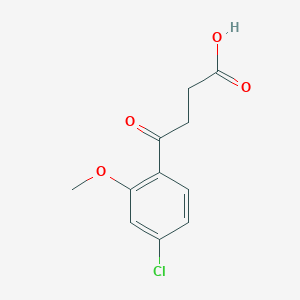

2-Fluoroadamantane is a chemical compound with the formula C10H15F . It is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . The introduction of a fluorine atom can increase the activity of the adamantane molecule .

Synthesis Analysis

The synthesis of 2-Fluoroadamantane involves the use of pyridinium polyhydrogen fluoride . Adamantane is dissolved in a mixture of Et3N-5HF and CH2Cl2 and introduced into an undivided cell made of Teflon PFA . The electrolysis is carried out at 35 °C using two smooth Pt sheets for the anode and cathode until 2.2 F/mol of electricity has passed .

Molecular Structure Analysis

The molecular structure of 2-Fluoroadamantane can be viewed as a 2D Mol file or as a computed 3D SD file . The use of 19F signal over 1H signal arises from the advantage of being able to avoid the interference of 1H signals from biological molecules and water .

Chemical Reactions Analysis

The reaction of 2-Fluoroadamantane with other compounds is highly dependent on the ring substituents . For example, the reaction of 2,3-diphenyl-2H-azirine affords 2-fluoro-1,2-diphenylethan-1-one in high yield .

Physical And Chemical Properties Analysis

2-Fluoroadamantane has a molecular weight of 154.2245 . Its physical and chemical properties are influenced by the presence of the fluorine atom .

Aplicaciones Científicas De Investigación

Fluorinated Adamantanes in Medicinal Therapeutics : Fluorinated adamantanes, such as 2-Fluoroadamantane, have been utilized in medicinal therapeutics. A study detailed the preparation of fluoroadamantane acids and amines, assessing the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. This research highlights the importance of these compounds in pharmaceutical applications (Jasys et al., 2000).

Antiviral Applications : Amantadine, closely related to 2-Fluoroadamantane, has been effective in the prophylaxis and treatment of influenza A infections. Research on its mechanism showed that its action is targeted against the virus-coded M2 membrane protein. This study suggests potential antiviral applications for similar adamantane derivatives (Hay et al., 1985).

Chemotherapy Research : In chemotherapy, derivatives of fluoropyrimidines, which may include fluoroadamantane structures, have been studied. For instance, S-1, a novel oral fluoropyrimidine, was assessed for its efficacy and safety in treating advanced gastric cancer, showing promising results (Koizumi et al., 2000).

Dissociative Effects Research : Studies have been conducted on the dissociative effects of 1,2-diarylethylamines, including fluorolintane, which is structurally related to 2-Fluoroadamantane. These compounds are being researched for their potential applications in treating neurodegenerative diseases, pain, epilepsy, and depression (Wallach et al., 2019).

Oncological Applications : S-1, an oral derivative of 5-fluorouracil, was studied for its role in advanced non-small-cell lung cancer, indicating its potential efficacy in oncological treatments (Furuse et al., 2001).

Potential in Treating Diabetes and Cardiovascular Diseases : A study on des-fluoro-sitagliptin, a dipeptidyl peptidase-4 inhibitor, showed its potential in improving endothelial function and reducing atherosclerotic lesion formation. This suggests possible applications of similar fluorinated compounds in treating diabetes and cardiovascular diseases (Matsubara et al., 2012).

Propiedades

IUPAC Name |

2-fluoroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIIPBADUQGZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168154 | |

| Record name | 2-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroadamantane | |

CAS RN |

16668-83-0 | |

| Record name | 2-Fluoroadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016668830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)